molecular formula C13H15N3O2 B8319234 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-propyl- CAS No. 125055-51-8

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-propyl-

Cat. No.: B8319234
CAS No.: 125055-51-8
M. Wt: 245.28 g/mol
InChI Key: QXNVINMXZOJLEE-UHFFFAOYSA-N
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Description

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-propyl- is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

125055-51-8

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-3-7-14-12(17)10-8-15-11-6-4-5-9(2)16(11)13(10)18/h4-6,8H,3,7H2,1-2H3,(H,14,17)

InChI Key

QXNVINMXZOJLEE-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 16.32 g (0.08 mol) of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 12.4 ml (0.088 mol) of triethylamine in 480 ml of chloroform is cooled below -10° C. by ice-salt. A solution of 6.5 ml (0.08 mol) of methyl chloroformate in 40 ml of chloroform is added dropwise to the above mixture at -10° C. during 20 minutes. After stirring for 5 minutes, a solution containing 5.2 g (0.088 mol) of propylamine in 80 ml of chloroform is added dropwise at -15° C. during 30 minutes, then the mixture is stirred for 1 hour below -10° C. Then the mixture is allowed to stand overnight under cooling by ice. For working up, the chloroform mixture is washed 3 times with 150 ml of 5% sodium hydrogen carbonate solution each and then 3 times with 150 ml of water each. The chloroform phase is dried over anhydrous sodium sulfate, filtered and evaporated to give 16.8 g (85.6%) of the named product in the form of yellow crystals after recrystallization from ethanol, m.p.: 158°-160° C.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
5.2 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
85.6%

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